molecular formula C19H22O5S B8158747 2,2-Dimethyl-3-(tosyloxy)propyl benzoate

2,2-Dimethyl-3-(tosyloxy)propyl benzoate

Cat. No.: B8158747
M. Wt: 362.4 g/mol
InChI Key: WQWGIHIKZSANPE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(tosyloxy)propyl benzoate (CAS 89959-72-8) is a bifunctional organic compound featuring a neopentyl (2,2-dimethylpropane) backbone substituted with a benzoate ester and a tosyloxy (4-methylbenzenesulfonyloxy) group. Its molecular formula is C₁₉H₂₄O₆S₂, with a molecular weight of 412.52 g/mol . The structure combines steric hindrance from the dimethyl groups with reactive sites: the benzoate ester (electron-withdrawing) and the tosyloxy group (a robust leaving group). This compound is often utilized as a precursor in organic synthesis, particularly in nucleophilic substitution reactions or as a cross-linking agent.

Key characterization methods include NMR spectroscopy (¹H, ¹³C), IR spectroscopy, and X-ray crystallography, as evidenced by analogous compounds in the literature . Its InChIKey (LJISGCCLDDOYIJ-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .

Properties

IUPAC Name

[2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5S/c1-15-9-11-17(12-10-15)25(21,22)24-14-19(2,3)13-23-18(20)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWGIHIKZSANPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(tosyloxy)propyl benzoate typically involves the esterification of benzoic acid with 2,2-dimethyl-3-(tosyloxy)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(tosyloxy)propyl benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2,2-dimethyl-3-(tosyloxy)propanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for the reduction of esters.

Major Products

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Hydrolysis: The major products are benzoic acid and 2,2-dimethyl-3-(tosyloxy)propanol.

    Reduction: The primary product is 2,2-dimethyl-3-(tosyloxy)propanol.

Scientific Research Applications

2,2-Dimethyl-3-(tosyloxy)propyl benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Material Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(tosyloxy)propyl benzoate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic attack. The ester bond can be cleaved under appropriate conditions, releasing benzoic acid and the corresponding alcohol. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Tosyloxy-Functionalized Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Key Applications Reference
2,2-Dimethyl-3-(tosyloxy)propyl benzoate C₁₉H₂₄O₆S₂ 412.52 Benzoate, Tosyloxy Not reported Precursor for nucleophilic substitution
Tos@SNAP (2-(Tosyloxy)ethyl ester) C₂₈H₃₃FN₄O₇S 600.65 Tosyloxy, Piperidine, Amide 63% Radiolabeled MCHR1 antagonists
1,3-Bis(tosyloxy)-2,2-dimethylpropane C₁₉H₂₄O₆S₂ 412.52 Dual Tosyloxy Not reported Cross-linking agent

Key Findings :

  • Reactivity: The tosyloxy group in this compound acts as a superior leaving group compared to mesylates or benzoates, enabling efficient nucleophilic displacement (e.g., by thiophenol in analogous reactions) .
  • Steric Effects : The neopentyl backbone imposes steric hindrance, reducing reaction rates compared to less hindered analogues like Tos@SNAP (ethyl ester), which achieved higher tosylation yields (63% vs. 31% for propyl derivatives) .

Functional Group Analogues: Benzoate Esters

Table 2: Comparison of Benzoate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Key Applications Reference
Propyl benzoate C₁₀H₁₂O₂ 164.20 Propyl ester Lipophilic Solvent, flavoring agent
Methyl benzoate C₈H₈O₂ 136.15 Methyl ester Moderate polarity Cosmetic preservative
This compound C₁₉H₂₄O₆S₂ 412.52 Tosyloxy, Benzoate Low polarity Synthetic intermediate

Key Findings :

  • Polarity : The tosyloxy group increases polarity compared to simple alkyl benzoates (e.g., methyl or propyl benzoate), but the neopentyl backbone counteracts this, resulting in low overall solubility .
  • Stability : Benzoate esters are generally hydrolytically stable under neutral conditions but susceptible to base-catalyzed hydrolysis. The tosyloxy group’s electron-withdrawing nature may accelerate this process in the target compound .

Diastereomer Separation Capability

Tosylates exhibit superior chromatographic separation compared to mesylates or benzoates. For example, diastereomeric tosylates (e.g., compound 11 in ) were separable via flash chromatography, whereas mesylates and benzoates remained inseparable . This property is critical for purifying stereoisomers of this compound in asymmetric syntheses.

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